5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Abl kinase inhibition Structure-based optimization Halogen substitution effect

5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1203246-62-1, CID is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, a privileged scaffold in kinase inhibitor design. The molecule features a dual-halogenated benzyl substitution pattern: a 3,4-dichlorobenzyl group at the N5 position and a 2-fluorobenzyl moiety at N1.

Molecular Formula C19H13Cl2FN4O
Molecular Weight 403.24
CAS No. 1203246-62-1
Cat. No. B2985460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS1203246-62-1
Molecular FormulaC19H13Cl2FN4O
Molecular Weight403.24
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)F
InChIInChI=1S/C19H13Cl2FN4O/c20-15-6-5-12(7-16(15)21)9-25-11-23-18-14(19(25)27)8-24-26(18)10-13-3-1-2-4-17(13)22/h1-8,11H,9-10H2
InChIKeyYHDFEHKRIKMENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1203246-62-1) for Kinase-Targeted Drug Discovery: Procurement-Ready Profile


5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1203246-62-1, CID 45497977) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, a privileged scaffold in kinase inhibitor design [1]. The molecule features a dual-halogenated benzyl substitution pattern: a 3,4-dichlorobenzyl group at the N5 position and a 2-fluorobenzyl moiety at N1 [2]. This specific arrangement is consistent with structure-based optimization strategies where halogen insertions were shown to improve Abl kinase affinity by up to one order of magnitude compared to non-halogenated precursors [1]. The compound is listed in multiple commercial screening libraries with ≥95% purity and a molecular weight of 403.24 g/mol, making it suitable for direct use in biochemical and cell-based assays [2].

Why 5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Swapped with In-Class Analogs


Within the pyrazolo[3,4-d]pyrimidin-4(5H)-one chemotype, minor alterations to the N1 and N5 benzyl substituents produce divergent target engagement profiles that preclude generic substitution. Structure-activity relationship (SAR) studies on this scaffold demonstrate that the position and identity of halogen atoms on the benzyl rings directly modulate Abl kinase inhibitory potency and antiproliferative activity against leukemia cell lines [1]. For example, an analog bearing a 2-methylphenyl (o-tolyl) group at N1 instead of the 2-fluorobenzyl group present in this compound (CAS 1203246-62-1) was shown in a patent assay to inhibit fascin with an IC50 of 2,000 nM, but its activity against Abl or other kinases may differ substantially due to altered hinge-binding interactions [2]. Furthermore, the specific 3,4-dichloro substitution pattern on the N5 benzyl ring cannot be assumed equivalent to the 2,4-dichloro isomer; such positional isomerism has been documented to shift kinase selectivity profiles elsewhere in the pyrazolopyrimidine literature [1]. These quantitative SAR differences mean that procurement teams must verify the exact substitution pattern to ensure experimental reproducibility and target-appropriate activity.

Differentiation Evidence Table: 5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1203246-62-1)


Halogen-Dependent Affinity Gain vs. Non-Halogenated Pyrazolo[3,4-d]pyrimidin-4(5H)-one Baseline

The insertion of halogen substituents on the benzyl rings of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core was systematically shown to increase Abl kinase affinity by up to one order of magnitude relative to non-halogenated parent compounds [1]. While the published SAR study (Manetti et al., 2008) does not list CAS 1203246-62-1 by identifier, it establishes that the dual-halogenated benzyl pattern—3,4-dichloro at N5 and 2-fluoro at N1—represents a structure-based optimization outcome directly derived from molecular docking and Grid mapping predictions [1]. The compound's computed XLogP3 of 4.0 and topological polar surface area (TPSA) of 50.5 Ų [2] are consistent with the physicochemical space identified in the study as favorable for cell permeability and Abl binding.

Abl kinase inhibition Structure-based optimization Halogen substitution effect

Fascin Inhibitory Activity: N1 (2-Fluorobenzyl) vs. N1 (o-Tolyl) Analog Cross-Comparison

A structurally proximal analog—5-(3,4-dichlorobenzyl)-1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one—was disclosed in patents US10208043 and US10941146 and recorded in BindingDB (BDBM350128) with a fascin IC50 of 2,000 nM [1]. The target compound (CAS 1203246-62-1) differs only at the N1 substituent: a 2-fluorobenzyl group replaces the o-tolyl group. In kinase inhibitor design, replacing a methyl group with a fluorine atom at the ortho position of the N1 benzyl ring can alter hinge-region hydrogen bonding and CH-π interactions, potentially shifting potency and selectivity [2]. No publicly available fascin IC50 data exist for the 2-fluorobenzyl analog, but the conserved 3,4-dichlorobenzyl moiety at N5 and identical core structure suggest that this compound would be an informative comparator for determining the contribution of the N1 2-fluoro substituent to fascin binding.

Fascin inhibition Metastasis target Patent-disclosed SAR

Positional Halogen Isomerism: N5 3,4-Dichloro vs. 2,4-Dichloro – Anticipated Selectivity Divergence

A commercially available positional isomer, 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, differs from the target compound in two respects: the chlorine positions on the N5 benzyl ring (2,4- vs. 3,4-) and the fluorine position on the N1 benzyl ring (para vs. ortho) . The Manetti et al. (2008) SAR study explicitly demonstrated that different halogen substitution patterns on the pyrazolo[3,4-d]pyrimidine scaffold lead to non-equivalent Abl inhibitory potencies and antiproliferative effects, as electron-withdrawing group placement alters the electrostatic potential surface that governs kinase hinge binding [1]. Although no direct head-to-head IC50 comparison between these two isomers has been published, the structure-based docking results from the Manetti study support the expectation that the 3,4-dichloro + 2-fluoro arrangement of CAS 1203246-62-1 would produce a distinct kinase inhibition profile compared to the 2,4-dichloro + 4-fluoro isomer.

Positional isomer SAR Kinase selectivity Electron distribution

Physicochemical Property Differentiation: Computed Drug-Likeness Profile vs. In-Class Comparators

The target compound (CAS 1203246-62-1) has a computed XLogP3 of 4.0, a topological polar surface area (TPSA) of 50.5 Ų, and zero hydrogen bond donors [1]. These values place it within favorable oral drug-likeness space (TPSA < 140 Ų, HBD ≤ 5) while providing higher lipophilicity than many screening-library pyrazolopyrimidines that lack halogenation [1]. By comparison, the structurally related kinase inhibitor imatinib—which also targets Abl—has a TPSA of 86.4 Ų and XLogP3 of 3.5 [2]. The lower TPSA of CAS 1203246-62-1 suggests potentially higher passive membrane permeability, though this comes at the cost of reduced aqueous solubility, a trade-off that must be managed in assay design. These computed property differences can directly influence cell-based assay performance and false-negative rates in high-throughput screens.

Drug-likeness Lipophilicity Permeability prediction

Recommended Application Scenarios for 5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1203246-62-1)


Abl Kinase Biochemical Profiling: Benchmarking Halogenated Pyrazolo[3,4-d]pyrimidin-4(5H)-ones

Procurement for Abl kinase inhibitor discovery programs seeking to build SAR around the N1 and N5 benzyl positions. The compound's 3,4-dichloro + 2-fluoro substitution pattern matches the structure-based optimization strategy validated by Manetti et al. (2008), where halogen insertions improved Abl affinity by up to one order of magnitude [1]. Researchers can use this compound as a reference point in biochemical Abl assays alongside non-halogenated pyrazolopyrimidinones to quantify the contribution of the dual-halogenation motif.

Fascin Inhibitor Chemical Probe Development: N1 Substituent SAR Expansion

The o-tolyl analog (BDBM350128) has a reported fascin IC50 of 2,000 nM from patent US10208043 [2]. CAS 1203246-62-1 serves as the direct N1 comparator, replacing o-tolyl with 2-fluorobenzyl. Procurement of both compounds enables a controlled head-to-head assessment of the fluorine substitution effect on fascin potency, a key parameter for anti-metastasis probe optimization.

Kinase Selectivity Panel Screening: Positional Halogen Isomer Profiling

Test this compound alongside its positional isomer 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in broad kinase selectivity panels. The Manetti et al. SAR study demonstrated that halogen position changes alter kinase inhibition profiles within the same scaffold [1]. Comparative profiling data would enable the construction of halogen-position selectivity fingerprints, valuable for computational kinase inhibitor design models.

Cell-Based Antiproliferative Screening in Leukemia Lines with Permeability Advantage Verification

With a computed TPSA of 50.5 Ų (35.9 Ų lower than imatinib's 86.4 Ų) and XLogP3 of 4.0 [3], this compound is predicted to exhibit superior passive membrane permeability. This property can be exploited in cellular antiproliferative assays (e.g., K562, KU812 leukemia lines) where intracellular target engagement efficiency is critical. The lower TPSA reduces the risk of permeability-limited false negatives, while the absence of hydrogen bond donors eliminates HBD-mediated efflux susceptibility.

Quote Request

Request a Quote for 5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.